molecular formula C8H10O2 B572686 2-Phenoxyethyl-1,1,2,2-d4 alcohol CAS No. 1219804-65-5

2-Phenoxyethyl-1,1,2,2-d4 alcohol

Cat. No. B572686
CAS RN: 1219804-65-5
M. Wt: 142.19
InChI Key: QCDWFXQBSFUVSP-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxyethyl-1,1,2,2-d4 Alcohol is a stable isotope labelled compound . It is also known by other names such as Phenoxyethanol-d4, 2-phenoxyethyl-1,1,2,2-d4 alcohol, 1,1,2,2-Tetradeuterio-2-phenoxyethanol . The molecular formula of this compound is C8H10O2 .


Synthesis Analysis

The synthesis of 2-Phenoxyethyl-1,1,2,2-d4 Alcohol involves the reaction of phenol and ethylene oxide at high temperature and pressure . The isotopic enrichment of this compound is 98 atom % D .


Molecular Structure Analysis

The IUPAC name of 2-Phenoxyethyl-1,1,2,2-d4 Alcohol is 1,1,2,2-tetradeuterio-2-phenoxyethanol . The InChI of this compound is InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 . The canonical SMILES of this compound is C1=CC=C (C=C1)OCCO .


Physical And Chemical Properties Analysis

The molecular weight of 2-Phenoxyethyl-1,1,2,2-d4 Alcohol is 142.19 g/mol . It is a colorless, clear, oily liquid with a faint aromatic odor at room temperature . It has a low water solubility and evaporation rate .

Safety and Hazards

2-Phenoxyethyl-1,1,2,2-d4 Alcohol is non-hazardous for transport . It is stable if stored under recommended conditions .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethyl-1,1,2,2-d4 alcohol

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